molecular formula C11H21N5 B13550630 [1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine

[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B13550630
M. Wt: 223.32 g/mol
InChI Key: WFAYCINIDZRTGO-UHFFFAOYSA-N
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Description

[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine: is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine: has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. For instance, it may act on histaminergic receptors, leading to anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . The compound’s structure allows it to fit into the binding sites of these receptors, thereby modulating their activity.

Comparison with Similar Compounds

[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine: can be compared with other similar compounds, such as:

This compound .

Properties

Molecular Formula

C11H21N5

Molecular Weight

223.32 g/mol

IUPAC Name

[1,3-dimethyl-5-(4-methylpiperazin-1-yl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C11H21N5/c1-9-10(8-12)11(15(3)13-9)16-6-4-14(2)5-7-16/h4-8,12H2,1-3H3

InChI Key

WFAYCINIDZRTGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CN)N2CCN(CC2)C)C

Origin of Product

United States

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